1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione
Description
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione is a diketone derivative featuring a central propane-1,3-dione backbone substituted with pyridin-4-yl and thiophen-2-yl groups at positions 1 and 3, respectively.
Properties
CAS No. |
85903-25-9 |
|---|---|
Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
1-pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H9NO2S/c14-10(9-3-5-13-6-4-9)8-11(15)12-2-1-7-16-12/h1-7H,8H2 |
InChI Key |
FFHNDRMNLBJSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione typically involves the formation of a 1,3-diketone scaffold via Claisen condensation or related acylation reactions, followed by functionalization with pyridinyl and thiophenyl groups. The key step is the formation of the propane-1,3-dione core bearing heteroaryl substituents at the 1 and 3 positions.
Claisen Condensation Approach
One of the most reliable and frequently employed methods for synthesizing 1,3-diketones with heteroaryl substituents is the Claisen condensation between an ester and a ketone in the presence of a strong base catalyst such as sodium hydride (NaH). This method is supported by the synthesis of related pyridine-containing 1,3-diketones, as reported in recent literature.
- The methyl ester of 4-pyridinecarboxylic acid (picolinic acid methyl ester) is refluxed with 2-acetylthiophene (or a suitable thiophenyl ketone) in dry tetrahydrofuran (THF).
- Sodium hydride is used as the base catalyst to deprotonate the ketone and initiate the condensation.
- The reaction is moisture sensitive; hence, THF is rigorously dried prior to use.
- The reaction mixture is refluxed under inert atmosphere for several hours until completion.
- The product is isolated by standard workup and purified by recrystallization or chromatography.
$$
\text{4-Pyridinecarboxylic acid methyl ester} + \text{2-Acetylthiophene} \xrightarrow[\text{dry THF}]{\text{NaH, reflux}} \text{1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione}
$$
Acylation of Acetal Precursors
Another approach involves the acylation of acetal-protected thiophene derivatives followed by cyclocondensation reactions. For example, the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with suitable acylating agents in pyridine at low temperatures, followed by hydrolysis, can yield 1,3-diketone intermediates with thiophene substituents.
- The acylation is performed at −5°C to 25°C in pyridine.
- The reaction proceeds without additional solvent, using stoichiometric amounts of acylating agent.
- The resulting acylated products are isolated by precipitation and washing.
- Subsequent cyclocondensation with nucleophiles (e.g., hydrazine hydrate) can further functionalize the diketone.
Experimental Data and Characterization
NMR Spectroscopy
- The 1,3-diketones exist predominantly in the keto-enol tautomeric form, with the enolic proton appearing as a distinct singlet around 16 ppm in ^1H NMR spectra.
- Upon formation of the diketone, characteristic methine (CH) protons appear as singlets.
- Incorporation of the pyridine and thiophene rings shifts proton resonances consistent with their electronic environments.
- ^13C NMR and high-resolution mass spectrometry (HRMS) confirm the molecular structure and purity.
Purification and Yield
- Yields for Claisen condensation methods typically range from 80% to 95% under optimized conditions.
- Moisture sensitivity necessitates careful drying of solvents and reagents.
- Purification is commonly achieved by recrystallization or silica gel chromatography.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Claisen Condensation | Methyl 4-pyridinecarboxylate + 2-acetylthiophene | NaH catalyst, dry THF, reflux, inert atmosphere | 80–95 | Moisture sensitive; keto-enol tautomerism observed |
| Acylation of Acetal Precursors | 1,1-dimethoxy-1-(thien-2-yl)propane + acylating agent | Pyridine, −5 to 25°C, 8–10 h | Moderate | Followed by cyclocondensation possible |
| Michael Addition/Grignard (related) | Thiophene aldehydes + nucleophiles/Grignard reagents | Microwave irradiation, oxidation | Variable | Adaptable for functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione with key analogs, focusing on synthesis, lipophilicity, biological activity, and receptor interactions.
Piperazine-2,3-dione Derivatives
Piperazine-2,3-dione derivatives, such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-diones (e.g., compounds 2a-i), are synthesized via reductive alkylation followed by reaction with diethyl oxalate . These compounds exhibit enhanced lipophilicity (ClogP values 1.5–3.5) compared to unsubstituted piperazine, improving their membrane permeability and anthelmintic efficacy against parasites like Enterobius vermicularis and Fasciola hepatica.
Indan-1,3-dione Derivatives (e.g., Diphacinone)
Diphacinone (2-(diphenylacetyl)indan-1,3-dione), a rodenticide, shares the diketone core but incorporates an indane ring system. Its molecular weight (340.48 g/mol) and planar structure contribute to high environmental persistence and anticoagulant activity . The pyridine and thiophene substituents in 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione introduce electron-rich aromatic systems, which may enhance coordination with metal ions or receptors compared to diphacinone’s phenyl groups.
Indolin-2,3-dione Derivatives
Indolin-2,3-dione derivatives (e.g., compounds 1a-l in ) demonstrate scaffold-dependent receptor selectivity. For instance, indolin-2,3-diones exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Ki = 42 nM), attributed to the additional carbonyl group . The propane-1,3-dione scaffold in the target compound lacks the rigid indoline ring, which could reduce σ2 selectivity but improve solubility or metabolic stability.
Aryl-Substituted Diones in Medicinal Chemistry
Benzoxazolone and benzothiazinone derivatives with diketone moieties (e.g., ) show σ1 receptor affinities (Ki = 5–30 nM).
Data Table: Comparative Analysis of Dione Derivatives
Key Research Findings and Implications
Synthetic Flexibility : The propane-1,3-dione core allows diverse substitution patterns, as seen in piperazine-2,3-diones and indolin-2,3-diones . The pyridine and thiophene groups in the target compound could be optimized for solubility or target engagement.
Lipophilicity Trends : Piperazine-2,3-diones exhibit higher ClogP values due to hydrophobic benzyl groups, whereas the target compound’s heteroaromatic substituents may reduce lipophilicity, favoring aqueous solubility .
Receptor Selectivity : Scaffold modifications (e.g., indolin-2,3-dione vs. benzoxazolone) drastically alter receptor affinity . The propane-1,3-dione scaffold may offer a balance between σ1/σ2 selectivity.
Environmental and Toxicological Profiles: Diphacinone’s environmental persistence highlights the need to assess the ecological impact of heteroaryl diones .
Biological Activity
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione (CAS No. 85903-25-9) is an organic compound with the molecular formula and a molecular weight of approximately 231.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
The structure of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione features a pyridine ring and a thiophene moiety, contributing to its reactivity and biological interactions. The compound's LogP value is reported at 3.20380, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
Antitumor Activity
Recent studies have indicated that compounds similar to 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested in vitro against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has shown that 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione and evaluated their antitumor activity. One derivative showed an IC50 value of 15 µM against MCF-7 cells, significantly higher than the control group treated with DMSO .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of this compound against clinical isolates. The results indicated that it exhibited potent activity against multidrug-resistant strains of E. coli with an MIC of 32 µg/mL, which is promising for further development into therapeutic agents .
Data Summary Table
Q & A
Q. How does the electronic structure of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione influence its photophysical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
